(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol
Description
Properties
CAS No. |
1311254-75-7 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(7-chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)methanol |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-2-10-3-5(4-11)9-7(10)12-6/h1,3,11H,2,4H2 |
InChI Key |
DVQXHECPDLZUME-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC2=NC(=CN21)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated imidazole derivative with an oxazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkyl halides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol and its derivatives are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, fungal infections, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Nitroimidazole-Oxazolidinone Conjugates
Compounds such as (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (17a) and its methyl-substituted analog (17b) () share the imidazo-oxazine core but differ in substituents:
- 17a : Nitro group at position 2, hydroxymethyl at position 5.
- 17b : Additional methyl group at position 6.
These intermediates were used to synthesize conjugate molecules (e.g., 19a–c) via Suzuki coupling with oxazolidinones. These conjugates demonstrated enhanced activity against Mycobacterium tuberculosis strains resistant to linezolid (MICs 0.15–8.18 µg/mL) and pretomanid (MICs >20 µg/mL), outperforming parent antibiotics due to dual pharmacophore contributions .
Key Comparison :
The chlorine substituent in the target compound may improve membrane permeability or target binding compared to nitro or methyl groups in analogs .
Thiazine vs. Oxazine Derivatives
evaluates 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives, which replace the oxygen atom in the oxazine ring with sulfur. These compounds exhibited moderate antiradical activity (IC₅₀ 5–50 µM) via DPPH scavenging. The thiazine analogs showed lower potency than oxazolidinone conjugates but highlighted the role of heteroatoms in modulating redox activity .
Key Comparison :
| Feature | Imidazo-Oxazine Derivatives | Imidazo-Thiazine Derivatives |
|---|---|---|
| Core Heteroatom | Oxygen | Sulfur |
| Bioactivity Focus | Antimicrobial | Antiradical |
| IC₅₀ (DPPH Assay) | Not reported | 5–50 µM |
The target compound’s oxazine core may favor antimicrobial over antiradical applications due to electronic and steric differences .
Simpler Imidazole Derivatives
(1-Benzyl-1H-imidazol-2-yl)methanol () lacks the fused oxazine ring but shares the hydroxymethyl-imidazole motif. This compound’s simpler structure likely reduces metabolic stability compared to the target compound, emphasizing the importance of the fused ring for prolonged activity .
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound and its analogs enhances water solubility compared to ester derivatives like ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (), which contains a lipophilic ethyl ester .
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to 17a/17b (), involving racemate intermediates and Suzuki coupling. This contrasts with thiazine derivatives, which require sulfur incorporation .
Biological Activity
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol, with the CAS number 1311254-75-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is with a molecular weight of 186.59 g/mol. The compound features a fused imidazo[2,1-b][1,3]oxazine structure which is known for its diverse biological activity.
| Property | Value |
|---|---|
| CAS Number | 1311254-75-7 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Studies
Pharmacological investigations have revealed that (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol exhibits notable activity against several biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and showed significant inhibition at low concentrations.
- Anticancer Potential : In vitro studies on related heterocyclic compounds indicate potential anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
A few notable studies have highlighted the potential of imidazo[2,1-b][1,3]oxazine derivatives:
- Study on Anticancer Activity : A study evaluated a series of imidazo[2,1-b][1,3]oxazine derivatives for their antiproliferative effects on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity.
- Neuropharmacological Effects : Another study investigated the effects of similar compounds on neurotransmitter levels in the brain. It was found that these compounds could enhance acetylcholine and serotonin levels in the hippocampus, indicating potential applications in treating neurodegenerative diseases.
Pharmacokinetics
While specific pharmacokinetic data for (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol are scarce, insights can be drawn from related compounds:
- Absorption : Compounds with similar structures often exhibit good oral bioavailability.
- Metabolism : Metabolic studies indicate that these compounds may undergo hepatic metabolism via cytochrome P450 enzymes.
Q & A
Basic: What synthetic routes are recommended for (7-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)methanol?
The synthesis typically involves multi-step protocols, including cyclization and functionalization of heterocyclic precursors. Key steps include:
- Ring closure : Formation of the imidazo-oxazine core via condensation of amino alcohols with chloro-substituted intermediates under acidic conditions.
- Methanol functionalization : Introduction of the hydroxymethyl group through nucleophilic substitution or oxidation of a methyl precursor.
- Microwave-assisted synthesis : Evidence suggests microwave irradiation can reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields by 15–20% compared to traditional thermal methods .
- Solvent optimization : Methanol or ethanol is preferred for polar intermediates, while dichloromethane aids in purification .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the hydroxymethyl group shows a characteristic singlet at δ 4.2–4.5 ppm .
- IR spectroscopy : Stretching frequencies for O–H (3350–3400 cm) and C–N (1250–1300 cm) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and ring conformations, though data for this specific compound is limited. Related imidazo-oxazines exhibit planar fused rings with bond angles of 105–110° .
Advanced: How can reaction conditions be optimized for higher yield and selectivity?
Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions. Lower temperatures (40–60°C) improve selectivity for the imidazo-oxazine core .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while methanol stabilizes intermediates via hydrogen bonding .
- Catalysts : Lewis acids like ZnCl or Brønsted acids (e.g., HCl) improve regioselectivity in ring formation. Yields increase by 10–25% with catalytic additives .
- Workup strategies : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product from byproducts .
Advanced: What computational methods predict the biological activity of this compound?
- Molecular docking : Studies on related imidazo-oxazines suggest binding to kinase domains (e.g., MAPK or CDK2) via hydrogen bonding with the hydroxymethyl group and π-π stacking of the aromatic core .
- QSAR models : Hammett constants (σ) for the chloro substituent correlate with inhibitory activity (R = 0.89 in enzyme assays) .
- ADMET prediction : LogP values (~1.5) indicate moderate lipophilicity, favoring blood-brain barrier penetration but requiring solubility enhancers for in vivo studies .
Advanced: How can regioselectivity be controlled in synthesizing derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 7-position direct electrophilic substitution to the 2- or 5-positions of the imidazo ring. Steric hindrance from the hydroxymethyl group further modulates reactivity .
- Protecting groups : Temporary protection of the hydroxymethyl moiety (e.g., as a silyl ether) prevents undesired oxidation during halogenation steps .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable selective functionalization at the 5-position, confirmed by F NMR in fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
